molecular formula C10H6F6O B1625867 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane CAS No. 109086-18-2

2-[3,5-Bis(trifluoromethyl)phenyl]oxirane

Cat. No. B1625867
M. Wt: 256.14 g/mol
InChI Key: PWWXYDYIZYOBEG-UHFFFAOYSA-N
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Patent
US06552013B1

Procedure details

Following General Procedure EC and using 3,5-bis-(trifluoromethyl)benzaldehyde (Lancaster), the title compound was isolated after flash chromatography with 10:1 pentane/diethylether.
Name
pentane diethylether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1)[CH:6]=[O:7].[CH3:17]CCCC.C(OCC)C>>[F:1][C:2]([F:15])([F:16])[C:3]1[CH:4]=[C:5]([CH:6]2[O:7][CH2:17]2)[CH:8]=[C:9]([C:11]([F:14])([F:12])[F:13])[CH:10]=1 |f:1.2|

Inputs

Step One
Name
pentane diethylether
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC.C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(C=O)C=C(C1)C(F)(F)F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)C1CO1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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